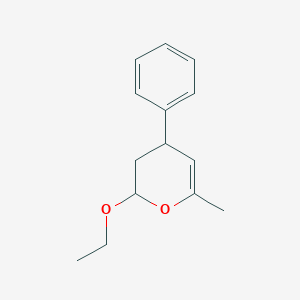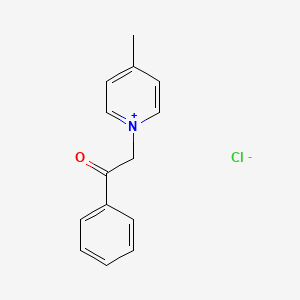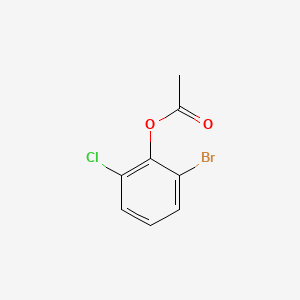
(2-Bromo-6-chlorophenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-chlorophenyl) acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom at the second position and a chlorine atom at the sixth position on the phenyl ring, which is further esterified with an acetate group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chlorophenyl) acetate typically involves the esterification of (2-Bromo-6-chlorophenyl) acetic acid. One common method is the reaction of (2-Bromo-6-chlorophenyl) acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-6-chlorophenyl) acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form (2-Bromo-6-chlorophenyl) ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of (2-Azido-6-chlorophenyl) acetate or (2-Thiocyanato-6-chlorophenyl) acetate.
Oxidation: Formation of (2-Bromo-6-chlorophenyl) acetic acid.
Reduction: Formation of (2-Bromo-6-chlorophenyl) ethanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-chlorophenyl) acetate finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-6-chlorophenyl) acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-4-chlorophenyl) acetate
- (2-Bromo-6-fluorophenyl) acetate
- (2-Chloro-6-bromophenyl) acetate
Comparison: (2-Bromo-6-chlorophenyl) acetate is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for comparative studies.
Eigenschaften
CAS-Nummer |
102932-04-7 |
|---|---|
Molekularformel |
C8H6BrClO2 |
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
(2-bromo-6-chlorophenyl) acetate |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
InChI-Schlüssel |
BIBBKIZMUGQCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


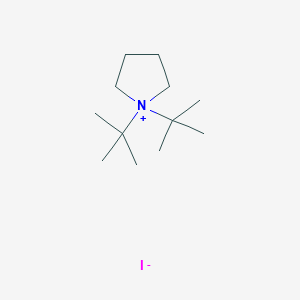
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

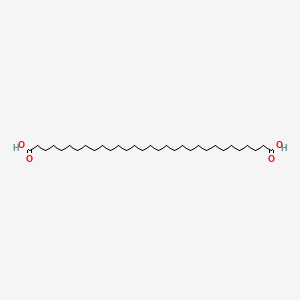
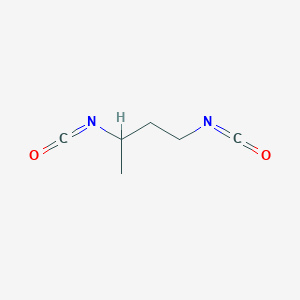
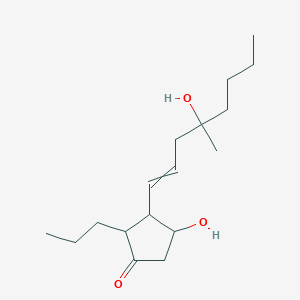
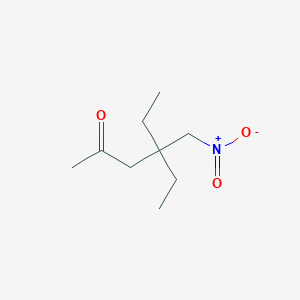
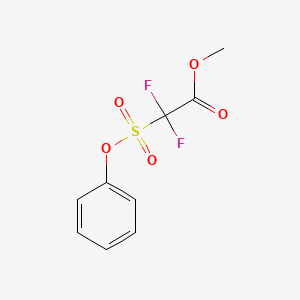
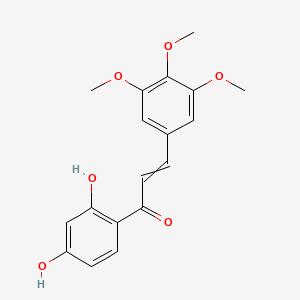
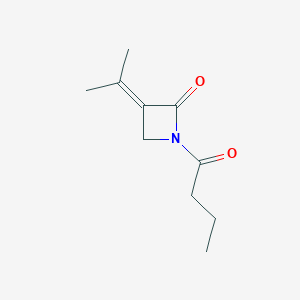
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
